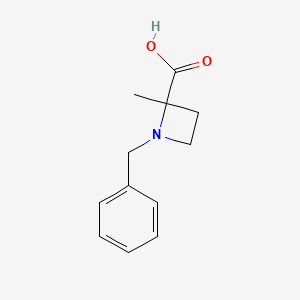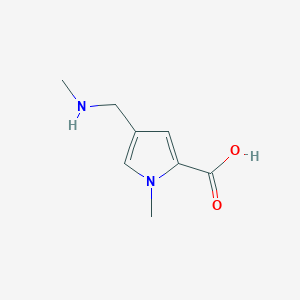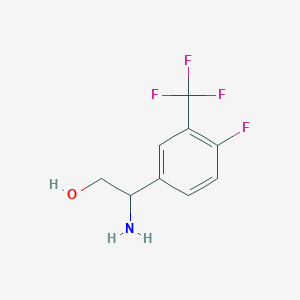![molecular formula C11H13NO2 B12283217 N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide CAS No. 149450-95-3](/img/structure/B12283217.png)
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide, also known as N-(4-Hydroxyphenyl)methacrylamide, is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of a hydroxyphenyl group attached to a methacrylamide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide typically involves the reaction of 4-hydroxybenzaldehyde with methacryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to various biological targets. Additionally, the methacrylamide moiety can undergo polymerization reactions, leading to the formation of functionalized polymers with specific properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a methacrylamide group.
N-(4-Hydroxyphenyl)propionamide: Similar structure but with a propionamide group instead of a methacrylamide group.
N-(4-Hydroxyphenyl)butyramide: Similar structure but with a butyramide group instead of a methacrylamide group
Uniqueness
N-[(4-Hydroxyphenyl)methyl]-2-methylprop-2-enamide is unique due to its methacrylamide moiety, which imparts distinct polymerization properties. This makes it particularly valuable in the synthesis of functionalized polymers and copolymers with specific applications in various fields .
Propiedades
Número CAS |
149450-95-3 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
N-[(4-hydroxyphenyl)methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)11(14)12-7-9-3-5-10(13)6-4-9/h3-6,13H,1,7H2,2H3,(H,12,14) |
Clave InChI |
JTTQHULDOYENAI-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)

![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)


![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)
![(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B12283202.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)

![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)
